molecular formula C10H8BrNS B12816626 2-(2-(Bromomethyl)phenyl)thiazole

2-(2-(Bromomethyl)phenyl)thiazole

Cat. No.: B12816626
M. Wt: 254.15 g/mol
InChI Key: DPHHVJCSWTXWLR-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)phenyl)thiazole is a chemical reagent designed for research and development applications, particularly as a key synthetic intermediate in medicinal chemistry. The reactive bromomethyl group on the phenyl ring makes this compound a versatile building block for constructing more complex molecules via further substitution and coupling reactions. Thiazole derivatives are privileged structures in drug discovery due to their widespread biological activities . This compound serves as a critical precursor in the synthesis of novel antifungal agents. It is part of a class of 2-phenylthiazole derivatives that are rationally designed to target fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis . Inhibiting this enzyme disrupts cell membrane integrity in pathogenic fungi, leading to cell death. Researchers utilize this intermediate to develop potent, broad-spectrum antifungal candidates active against common and resistant fungal strains . Beyond antifungals, the thiazole core is a valuable scaffold in developing compounds with diverse pharmacological properties, including potential anticancer, antibacterial, and anti-inflammatory activities . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7H2

InChI Key

DPHHVJCSWTXWLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Bromomethyl)phenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of 2-bromoacetophenone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Bromomethyl)phenyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

  • Substitution reactions yield various thiazole derivatives.
  • Oxidation reactions produce sulfoxides and sulfones.
  • Reduction reactions result in dihydrothiazoles.

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, including 2-(2-(Bromomethyl)phenyl)thiazole, have demonstrated significant antibacterial properties. Research has shown that compounds containing thiazole rings can effectively target various bacterial strains, contributing to their potential as new antibiotics.

  • Mechanism of Action : Thiazoles may inhibit bacterial growth by disrupting essential cellular processes or by interfering with protein synthesis.
  • Case Study : A study highlighted the synthesis of thiazole derivatives which exhibited superior activity against Staphylococcus aureus compared to standard antibiotics, showcasing their potential in overcoming antibiotic resistance .

Anticancer Applications

The anticancer potential of thiazole derivatives is well-documented, with numerous studies indicating their efficacy against various cancer cell lines.

  • Mechanisms : These compounds often induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling proteins and enzymes involved in cell proliferation.
  • Data Table : Below is a summary of some notable findings regarding the anticancer activity of thiazole derivatives:
Compound NameCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15.5
4-(4-Bromophenyl)-thiazol-2-amine derivativesMCF-7 (Breast Cancer)12.0
N-(5-methyl-4-phenylthiazol-2-yl)-thioacetamideA549 (Lung Cancer)23.3

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored extensively. These compounds are being investigated for their ability to reduce seizure activity in various animal models.

  • Research Findings : In one study, a series of thiazole derivatives were synthesized and tested for anticonvulsant activity, with some compounds showing significant efficacy at lower doses than traditional antiepileptic drugs .
  • Case Study : A derivative exhibited an effective dose (ED50) significantly lower than ethosuximide, indicating its potential as a more effective treatment option for epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for the development of more potent compounds. Modifications to the thiazole ring or the phenyl substituents can significantly alter biological activity.

  • Key Findings : Research indicates that specific substitutions on the thiazole ring enhance antibacterial and anticancer activities. For instance, bromination at certain positions has been linked to increased potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)phenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Key Observations :

  • The bromomethyl group increases hydrophobicity (higher logP) compared to fluorophenyl analogs, reducing aqueous solubility.
  • Trifluoromethylphenyl substitution further elevates logP, limiting bioavailability without formulation aids .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural validation of 2-(2-(bromomethyl)phenyl)thiazole?

  • Methodological Answer : Structural validation should include a combination of techniques:

  • 1H/13C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.40–8.16 ppm, thiazole protons at δ 8.16 ppm) and carbon signals for bromomethyl groups (C-Br typically ~30–40 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm C-Br stretching vibrations (~550–650 cm⁻¹) and thiazole ring vibrations (~1476 cm⁻¹ for C=N stretching) .
  • Elemental Analysis : Verify experimental vs. calculated C, H, N, S, and Br percentages (e.g., C: 45.02%, H: 2.52% for brominated thiazoles) .

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodological Answer :

  • Catalyst Selection : Use CuBr (1.6 eq) with n-butyl nitrite in acetonitrile at 333 K for efficient bromination of precursor amines (e.g., 2-amino-4-phenylthiazole) .
  • Purification : Chromatography on silica gel (heptane:ethyl acetate, 70:3) followed by slow crystallization from hexane yields high-purity crystals (53% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar alternatives .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Methodological Answer :

  • π-π Stacking : Centroid distances of 3.815 Å between thiazole and phenyl rings stabilize the lattice .
  • S···Br Interactions : Short contacts (3.54 Å) between sulfur and bromine atoms contribute to packing density .
  • X-ray Diffraction : Single-crystal studies at 120 K reveal a dihedral angle of 7.45° between thiazole and phenyl planes, impacting molecular rigidity .

Q. How does bromine substitution on the thiazole ring influence bioactivity in related analogs?

  • Methodological Answer :

  • SAR Studies : Bromine at the 2-position enhances electrophilicity, improving binding to targets like mGluR5 receptors. Compare analogs with Cl/F substituents for steric/electronic effects .
  • Docking Simulations : Use software (e.g., AutoDock) to model interactions with active sites. For example, brominated thiazoles show stronger hydrogen bonding with residues like Asp312 in kinase targets .

Q. What strategies mitigate side reactions during the synthesis of brominated thiazoles?

  • Methodological Answer :

  • Temperature Control : Maintain ≤333 K to avoid decomposition of intermediates (e.g., diazonium salts) .
  • Stoichiometry : Limit excess CuBr to 1.6 eq to prevent over-bromination .
  • Workup : Neutralize residual acids with 0.1 M NH4OH post-reaction to stabilize the product .

Key Notes

  • Prioritize peer-reviewed crystallographic data (e.g., Acta Cryst. E) for structural insights .
  • Cross-validate bioactivity claims with in vitro assays (e.g., antimicrobial IC50) and computational models .

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